2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide 2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15077093
InChI: InChI=1S/C16H18N4O2/c21-15(18-10-12-4-3-7-17-9-12)11-20-16(22)8-13-5-1-2-6-14(13)19-20/h3-4,7-9H,1-2,5-6,10-11H2,(H,18,21)
SMILES:
Molecular Formula: C16H18N4O2
Molecular Weight: 298.34 g/mol

2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide

CAS No.:

Cat. No.: VC15077093

Molecular Formula: C16H18N4O2

Molecular Weight: 298.34 g/mol

* For research use only. Not for human or veterinary use.

2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide -

Specification

Molecular Formula C16H18N4O2
Molecular Weight 298.34 g/mol
IUPAC Name 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Standard InChI InChI=1S/C16H18N4O2/c21-15(18-10-12-4-3-7-17-9-12)11-20-16(22)8-13-5-1-2-6-14(13)19-20/h3-4,7-9H,1-2,5-6,10-11H2,(H,18,21)
Standard InChI Key IUWLQCDNDSJEPZ-UHFFFAOYSA-N
Canonical SMILES C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC3=CN=CC=C3

Introduction

The compound 2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide is a synthetic organic molecule belonging to the class of acetamides. It features a unique structure that combines a tetrahydrocinnoline moiety with a pyridyl group, suggesting potential biological activity. This compound is of interest in pharmaceutical research due to its complex structural components, which may contribute to diverse pharmacological effects.

Synthesis and Chemical Reactions

The synthesis of 2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide typically involves multi-step organic reactions. While specific synthetic routes for this compound are not detailed in the literature, general methods for synthesizing similar compounds include careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Synthetic StepsDescription
1. Formation of Tetrahydrocinnoline MoietyThis step involves the synthesis of the tetrahydrocinnoline ring system, often through condensation reactions or cyclization processes.
2. Introduction of Pyridyl GroupThe pyridyl group is attached to the acetamide moiety via a methyl linker, typically through alkylation reactions.
3. Acetamide FormationThe acetamide group is formed by reacting the appropriate amine with an acyl chloride or anhydride.

Research Findings and Future Directions

Further research is necessary to elucidate the precise mechanism of action of 2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide through biochemical assays and molecular docking studies. These studies would help in understanding how the compound interacts with biological targets and could inform the design of analogs with improved pharmacological profiles.

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